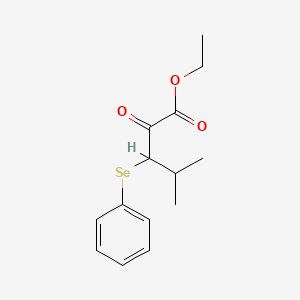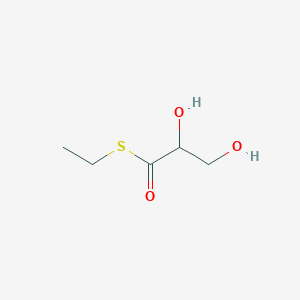
S-Ethyl 2,3-dihydroxypropanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Ethyl 2,3-dihydroxypropanethioate is an organic compound characterized by the presence of both hydroxyl and thioester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 2,3-dihydroxypropanethioate typically involves the reaction of ethyl mercaptan with glycidol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of ethyl mercaptan attacks the epoxide ring of glycidol, resulting in the formation of the thioester compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
S-Ethyl 2,3-dihydroxypropanethioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The thioester group can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of thiols.
Substitution: Formation of ethers or esters depending on the substituent used.
科学研究应用
S-Ethyl 2,3-dihydroxypropanethioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which S-Ethyl 2,3-dihydroxypropanethioate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the thioester group can participate in nucleophilic and electrophilic reactions. These interactions can affect biological pathways and chemical processes.
相似化合物的比较
Similar Compounds
- S-Methyl 2,3-dihydroxypropanethioate
- S-Propyl 2,3-dihydroxypropanethioate
- S-Butyl 2,3-dihydroxypropanethioate
Uniqueness
S-Ethyl 2,3-dihydroxypropanethioate is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups. This uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications.
属性
CAS 编号 |
109301-26-0 |
|---|---|
分子式 |
C5H10O3S |
分子量 |
150.20 g/mol |
IUPAC 名称 |
S-ethyl 2,3-dihydroxypropanethioate |
InChI |
InChI=1S/C5H10O3S/c1-2-9-5(8)4(7)3-6/h4,6-7H,2-3H2,1H3 |
InChI 键 |
RVMDPFBOGPPQAE-UHFFFAOYSA-N |
规范 SMILES |
CCSC(=O)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
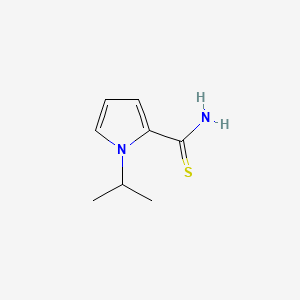
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
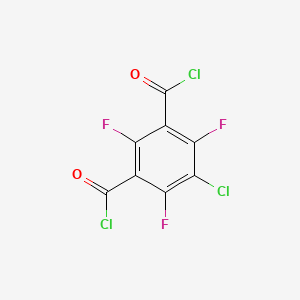
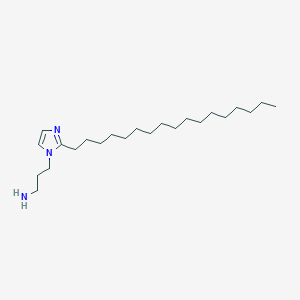
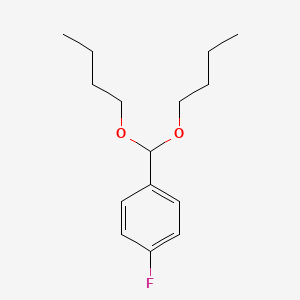
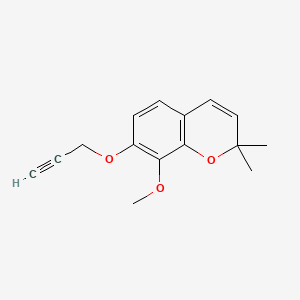
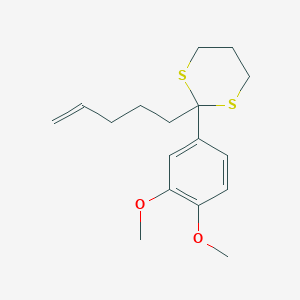
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
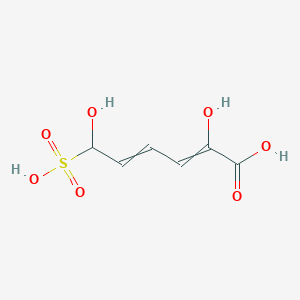

![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
